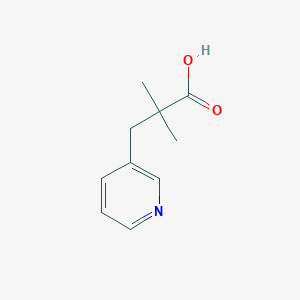

2,2-Dimethyl-3-(pyridin-3-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2-Dimethyl-3-(pyridin-3-yl)propanoic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring attached to a propanoic acid moiety, with two methyl groups at the second carbon position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(pyridin-3-yl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3-pyridinepropanoic acid.

Alkylation: The 3-pyridinepropanoic acid is subjected to alkylation using a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.

Reaction Conditions: The reaction is carried out under reflux conditions in an appropriate solvent, such as acetone or dimethylformamide, to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation processes using continuous flow reactors. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 2,2-Dimethyl-3-(pyridin-3-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Therapeutic Potential

Research indicates that 2,2-Dimethyl-3-(pyridin-3-yl)propanoic acid exhibits significant biological activities, particularly in anti-inflammatory and anticancer applications. Its mechanism of action is believed to involve interactions with specific enzymes or receptors, modulating their activity and influencing cellular pathways related to inflammation and cell proliferation.

Case Study: Enzyme Interaction Studies

A study investigated the binding affinities of this compound with various enzymes. The results demonstrated that the compound could effectively inhibit certain enzyme activities associated with inflammatory responses. This suggests its potential as a therapeutic agent for conditions like arthritis or cancer.

Table 1: Biological Activity Overview

| Activity Type | Mechanism of Action | Potential Applications |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory enzymes | Arthritis treatment |

| Anticancer | Modulation of cell proliferation pathways | Cancer therapy |

| Enzyme inhibition | Binding to active sites of target enzymes | Biochemical probes for research |

Coordination Chemistry

Chelating Agent Properties

this compound acts as a bidentate chelating agent for metal ions, which is crucial in the synthesis of coordination polymers. It has been utilized in the preparation of coordination complexes with metals such as silver (Ag), copper (Cu), and zinc (Zn), enhancing their fluorescence properties.

Case Study: Synthesis of Coordination Polymers

In a hydrothermal synthesis experiment, this compound was reacted with metal nitrates to produce coordination polymers. These polymers exhibited unique optical properties suitable for applications in sensors and photonic devices.

Table 2: Coordination Chemistry Applications

| Metal Ion | Coordination Mode | Resulting Complex |

|---|---|---|

| Silver | Bidentate | [Ag(PPA)₂] |

| Copper | Bidentate | [Cu(PPA)₂(H₂O)₂] |

| Zinc | Bidentate | [Zn(PPA)₂(H₂O)₂] |

Material Science

Fluorescence Enhancement

The compound has shown promise in enhancing the fluorescence of rare-earth ions when used in sol-gel processes. This application is particularly relevant for developing advanced materials for optoelectronic devices.

Case Study: Sol-Gel Process

Research demonstrated that incorporating this compound into sol-gel matrices improved the fluorescence efficiency of doped rare-earth ions. This advancement could lead to more efficient light-emitting devices or sensors.

Mecanismo De Acción

The mechanism of action of 2,2-Dimethyl-3-(pyridin-3-yl)propanoic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparación Con Compuestos Similares

3-Pyridinepropanoic acid: Lacks the dimethyl groups, resulting in different chemical properties.

2,2-Dimethyl-3-(pyridin-2-yl)propanoic acid: Similar structure but with the pyridine ring attached at a different position.

Uniqueness: 2,2-Dimethyl-3-(pyridin-3-yl)propanoic acid is unique due to the presence of the dimethyl groups, which can influence its reactivity and binding affinity in biochemical applications.

Actividad Biológica

2,2-Dimethyl-3-(pyridin-3-yl)propanoic acid is a pyridine derivative that has attracted attention due to its potential biological activities. This compound, characterized by its unique structural features, has been studied for its interactions with various biological targets, leading to implications in therapeutic applications such as anti-inflammatory and anticancer treatments.

Chemical Structure and Properties

The molecular formula of this compound is C9H11NO2, with a molecular weight of approximately 165.19 g/mol. The compound features a propanoic acid moiety attached to a pyridine ring, with two methyl groups at the second carbon position of the propanoic acid. This specific substitution pattern influences its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence signaling pathways related to critical biological processes such as inflammation and apoptosis. The compound may interact with specific enzymes or receptors, leading to alterations in cellular functions.

Interaction Studies

Research indicates that this compound can bind to various molecular targets. For instance, it has shown potential in inhibiting enzymes involved in metabolic pathways, thereby affecting cellular processes such as cell proliferation and inflammatory responses.

Biological Activities

1. Anticancer Activity

Several studies have explored the anticancer properties of this compound. In vitro studies demonstrated that this compound significantly decreased the viability of cancer cell lines such as Caco-2 cells (39.8% viability compared to untreated controls) . The mechanism appears to involve apoptosis induction and cell cycle arrest.

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It modulates the expression of pro-inflammatory cytokines and inhibits pathways associated with inflammation, making it a candidate for therapeutic applications in inflammatory diseases .

3. Antimicrobial Activity

Preliminary research suggests that this compound exhibits antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi . This broad-spectrum activity highlights its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Similarity (%) | Unique Features |

|---|---|---|

| 3-Pyridinepropanoic acid | 0.80 | Lacks dimethyl groups; different reactivity |

| 2,2-Dimethyl-3-(pyridin-2-yl)propanoic acid | 0.98 | Different pyridine position |

| 1-(Pyridin-2-ylmethyl)cyclobutanecarboxylic acid | 0.94 | Different ring structure; unique reactivity |

The presence of two methyl groups at the second carbon position enhances the stability and solubility of this compound compared to its analogs.

Case Studies

- Antitumor Efficacy : A study focused on the effects of this compound on human cancer cell lines revealed significant reductions in cell viability and alterations in gene expression related to apoptosis .

- Inflammation Models : In animal models of inflammation, treatment with this compound resulted in decreased levels of inflammatory markers, suggesting its potential utility in treating conditions like arthritis .

Propiedades

IUPAC Name |

2,2-dimethyl-3-pyridin-3-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-10(2,9(12)13)6-8-4-3-5-11-7-8/h3-5,7H,6H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHJSJOYOVJHBPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CN=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.